

# Spectroscopic Analysis of 5-Aminopentanamide: A Technical Guide

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## Compound of Interest

Compound Name: 5-Aminopentanamide

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data available for **5-aminopentanamide**, a fatty amide involved in metabolic pathways such as lysine degradation.<sup>[1][2]</sup> Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of experimental <sup>13</sup>C Nuclear Magnetic Resonance (NMR) data, and predicted Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring these types of spectroscopic data are also provided to serve as a practical reference for researchers. This document is intended to be a valuable resource for scientists and professionals engaged in drug development and metabolic research.

## Spectroscopic Data

The structural elucidation of **5-aminopentanamide** (Molecular Formula: C<sub>5</sub>H<sub>12</sub>N<sub>2</sub>O, Molecular Weight: 116.16 g/mol) relies on various spectroscopic techniques.<sup>[1][3][4]</sup> This section summarizes the key NMR and mass spectrometry data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

An experimental  $^{13}\text{C}$  NMR spectrum for **5-aminopentanamide** is publicly available.[\[2\]](#) The expected chemical shifts are summarized in the table below.

Carbon Atom	Chemical Shift (ppm)
C1 (C=O)	~175-180
C2 (-CH <sub>2</sub> -)	~35-40
C3 (-CH <sub>2</sub> -)	~22-27
C4 (-CH <sub>2</sub> -)	~28-33
C5 (-CH <sub>2</sub> -NH <sub>2</sub> )	~40-45

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

As of the date of this document, a publically available, experimentally verified  $^1\text{H}$  NMR spectrum for **5-aminopentanamide** has not been identified. However, based on the structure and known chemical shift values for similar functional groups, a predicted  $^1\text{H}$  NMR spectrum would likely exhibit the following signals:

Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-CONH <sub>2</sub>	~7.0 - 8.0	Broad Singlet	2H
-CH <sub>2</sub> -CONH <sub>2</sub> (C2-H)	~2.2	Triplet	2H
-CH <sub>2</sub> -CH <sub>2</sub> -CONH <sub>2</sub> (C3-H)	~1.5	Multiplet	2H
-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub> (C4-H)	~1.4	Multiplet	2H
-CH <sub>2</sub> -NH <sub>2</sub> (C5-H)	~2.7	Triplet	2H
-NH <sub>2</sub>	~1.5 - 2.5	Broad Singlet	2H

Note: These are predicted values and should be confirmed with experimental data.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

While no experimental mass spectrum for **5-aminopentanamide** is readily available, predicted spectra can be found in databases such as the Human Metabolome Database.[\[1\]](#)

Predicted Mass Spectrum:

- Molecular Ion (M<sup>+</sup>): m/z = 116.09
- Key Fragmentation Patterns: Primary amides often undergo a McLafferty rearrangement. A common fragmentation pattern for amides is the cleavage of the N-CO bond.[\[5\]](#)[\[6\]](#)[\[7\]](#) For **5-aminopentanamide**, characteristic fragments would be expected from the loss of the amide group and cleavage along the alkyl chain.

## Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for a compound like **5-aminopentanamide**. These should be adapted and optimized for the specific instrumentation and experimental conditions.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **5-aminopentanamide** in a suitable deuterated solvent (e.g., D<sub>2</sub>O, CDCl<sub>3</sub>, or DMSO-d<sub>6</sub>) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Tune and shim the probe to optimize the magnetic field homogeneity.
  - Set the temperature, typically to 298 K (25°C), and allow the sample to equilibrate.[\[8\]](#)
- Data Acquisition:

- $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, relaxation delay (typically 1-5 times the longest T1), and the number of scans to achieve an adequate signal-to-noise ratio.[8]
- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

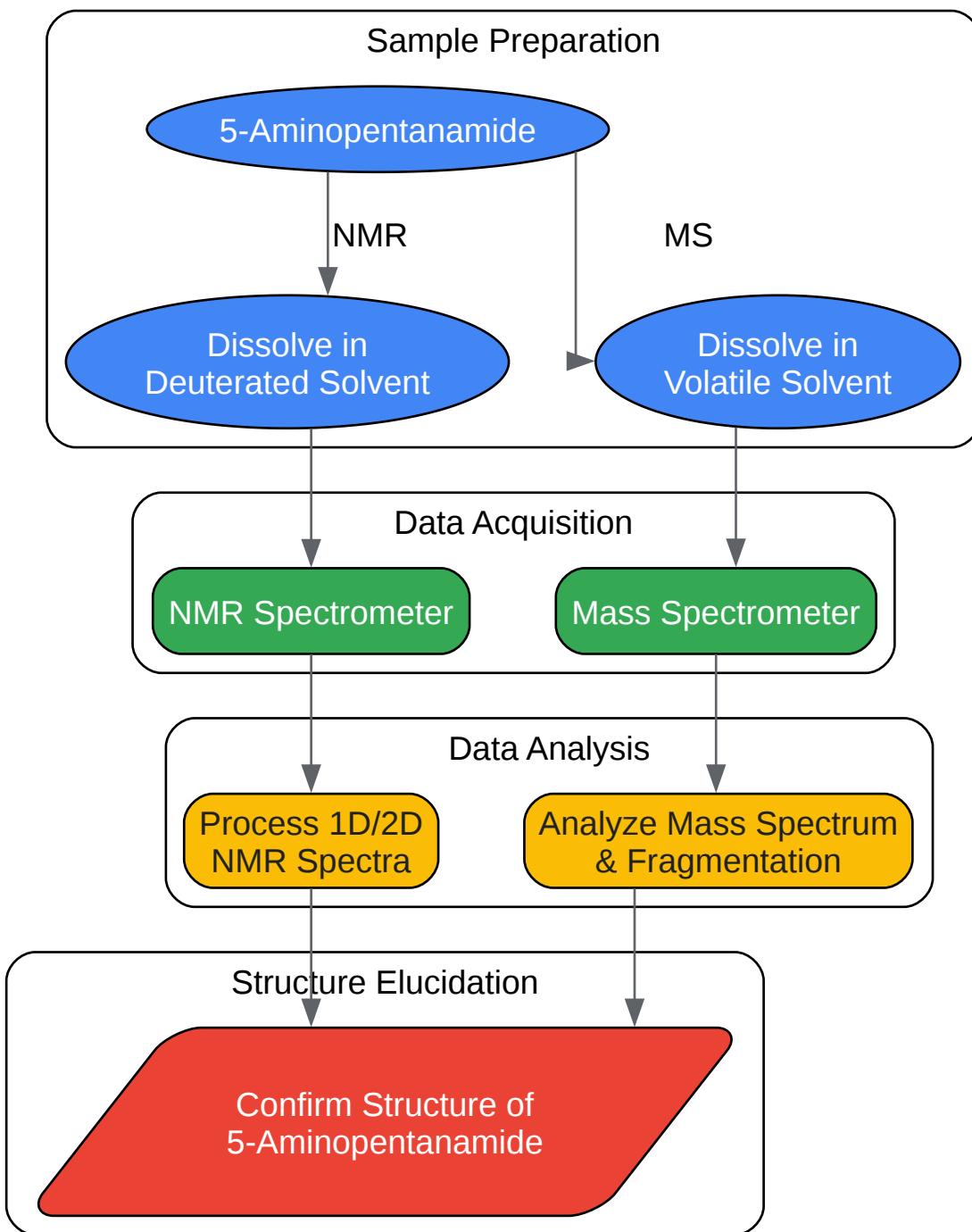
## Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of **5-aminopentanamide** (typically 1-10  $\mu\text{g/mL}$ ) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
- Instrument Setup:
  - Calibrate the mass spectrometer using a standard calibration solution.
  - Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimize the signal for the compound of interest.
- Data Acquisition:
  - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - To obtain fragmentation information, perform a tandem mass spectrometry (MS/MS) experiment by selecting the precursor ion ( $\text{m/z}$  116.09) and subjecting it to collision-induced dissociation (CID).

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like **5-aminopentanamide**.



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Caption: Workflow for Spectroscopic Analysis.

## Lysine Degradation Pathway

**5-Aminopentanamide** is an intermediate in the lysine degradation pathway in some organisms, such as *Pseudomonas putida*.<sup>[1]</sup> The following diagram outlines this metabolic process.



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Caption: Lysine Degradation Pathway.

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